Dimethyl 2-[2-(4-methylphenyl)hydrazono]-3-oxopentanedioate
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Overview
Description
Dimethyl 2-[2-(4-methylphenyl)hydrazono]-3-oxopentanedioate is a chemical compound with the molecular formula C14H16N2O5 It is known for its unique structure, which includes a hydrazono group attached to a 4-methylphenyl ring and a pentanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[2-(4-methylphenyl)hydrazono]-3-oxopentanedioate typically involves the reaction of dimethyl 2-oxopentanedioate with 4-methylphenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[2-(4-methylphenyl)hydrazono]-3-oxopentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the hydrazono group are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Dimethyl 2-[2-(4-methylphenyl)hydrazono]-3-oxopentanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 2-[2-(4-methylphenyl)hydrazono]-3-oxopentanedioate involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds and interact with enzymes or receptors, affecting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-[2-(phenyl)hydrazono]-3-oxopentanedioate
- Dimethyl 2-[2-(4-chlorophenyl)hydrazono]-3-oxopentanedioate
- Dimethyl 2-[2-(4-nitrophenyl)hydrazono]-3-oxopentanedioate
Uniqueness
Dimethyl 2-[2-(4-methylphenyl)hydrazono]-3-oxopentanedioate is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with other molecules and its overall effectiveness in various applications.
Properties
IUPAC Name |
dimethyl (Z)-3-hydroxy-2-[(4-methylphenyl)diazenyl]pent-2-enedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-9-4-6-10(7-5-9)15-16-13(14(19)21-3)11(17)8-12(18)20-2/h4-7,17H,8H2,1-3H3/b13-11-,16-15? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUPOZCOFSUKTK-OQJZYDBASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC(=C(CC(=O)OC)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N=N/C(=C(/CC(=O)OC)\O)/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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